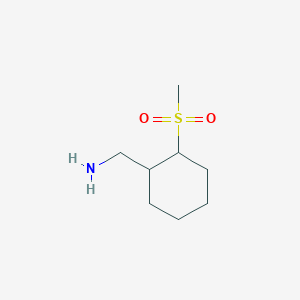
(2S,3S)-2-phenyloxolane-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-phenyloxolane-3-carbohydrazide is a chiral compound with significant potential in various fields of scientific research. It is characterized by its oxolane ring structure, which is substituted with a phenyl group and a carbohydrazide moiety. This compound’s unique stereochemistry, with both chiral centers in the (S) configuration, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyloxolane-3-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the oxolane derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
(2S,3S)-2-phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbohydrazide moiety to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted oxolane derivatives, depending on the specific reaction and conditions.
科学研究应用
(2S,3S)-2-phenyloxolane-3-carbohydrazide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antioxidant properties.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2S,3S)-2-phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
Similar Compounds
(2R,3R)-2-phenyloxolane-3-carbohydrazide: The enantiomer of (2S,3S)-2-phenyloxolane-3-carbohydrazide, with different stereochemistry and potentially different biological activity.
(2S,3S)-2-phenyloxolane-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a carbohydrazide moiety.
(2S,3S)-2-phenyloxolane-3-amine: Another similar compound where the carbohydrazide group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a carbohydrazide moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(2S,3S)-2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m0/s1 |
InChI 键 |
NWKLPUKIUCFNBF-VHSXEESVSA-N |
手性 SMILES |
C1CO[C@@H]([C@H]1C(=O)NN)C2=CC=CC=C2 |
规范 SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



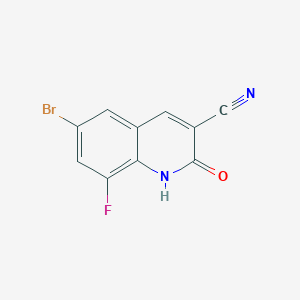



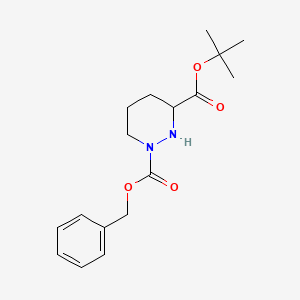
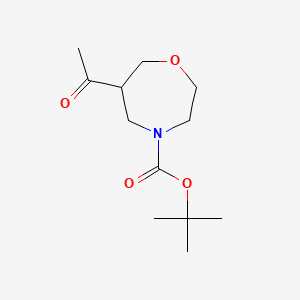
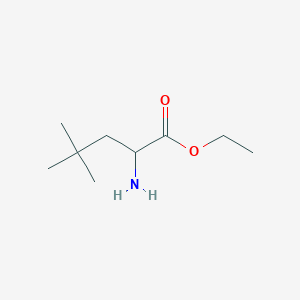

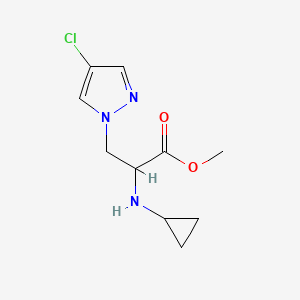
![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)

